2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone
Overview
Description
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone is a complex organic compound with a unique structure that includes an aminobenzoyl group, a pyrazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the aminobenzoyl group and the phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone
- 2-[1-(2-aminobenzoyl)piperidin-2-yl]ethan-1-ol
- 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone
Uniqueness
The uniqueness of 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2-[2-(2-aminobenzoyl)-5-phenyl-3,4-dihydropyrazol-4-yl]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c25-21-14-8-7-13-20(21)24(29)27-16-19(15-22(28)17-9-3-1-4-10-17)23(26-27)18-11-5-2-6-12-18/h1-14,19H,15-16,25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZXEOVRYUMLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NN1C(=O)C2=CC=CC=C2N)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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